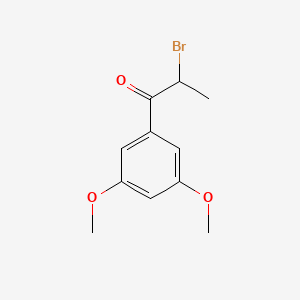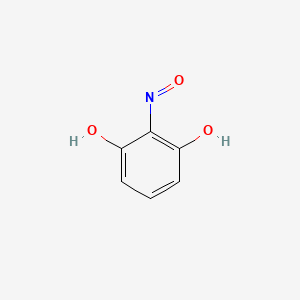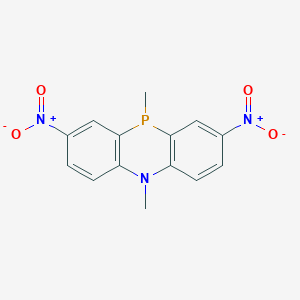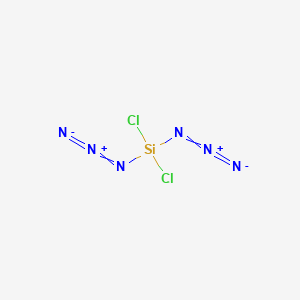![molecular formula C26H16Cl3N7Na2O7S2 B14478137 [1,1'-Biphenyl]-3-sulfonic acid, 4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]-4'-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, disodium salt CAS No. 72139-23-2](/img/structure/B14478137.png)
[1,1'-Biphenyl]-3-sulfonic acid, 4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]-4'-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-3-sulfonic acid, 4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]-4’-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, disodium salt: is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups such as sulfonic acid, pyrazolyl, azo, and pyrimidinyl groups. The presence of these functional groups contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-3-sulfonic acid, 4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]-4’-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, disodium salt involves multiple steps, each requiring specific reaction conditions. The general synthetic route can be summarized as follows:
Formation of the Biphenyl Sulfonic Acid Derivative: The initial step involves the sulfonation of biphenyl to produce [1,1’-Biphenyl]-3-sulfonic acid. This is typically achieved by reacting biphenyl with sulfuric acid under controlled temperature conditions.
Synthesis of the Pyrazolyl Azo Compound: The next step involves the synthesis of the pyrazolyl azo compound. This is achieved by reacting 4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazole with an appropriate diazonium salt under acidic conditions to form the azo linkage.
Coupling with the Pyrimidinyl Amine: The final step involves the coupling of the pyrazolyl azo compound with 2,5,6-trichloro-4-pyrimidinylamine. This reaction is typically carried out in the presence of a suitable coupling agent and under controlled pH conditions to ensure the formation of the desired product.
Formation of the Disodium Salt: The final product is obtained by neutralizing the compound with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo and pyrazolyl groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the azo group, leading to the formation of amines. Common reducing agents include sodium borohydride and hydrogen gas.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonic acid and pyrimidinyl groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrogen gas.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation Products: Oxidized derivatives of the azo and pyrazolyl groups.
Reduction Products: Amines derived from the reduction of the azo group.
Substitution Products: Substituted derivatives at the sulfonic acid and pyrimidinyl groups.
Wissenschaftliche Forschungsanwendungen
[1,1’-Biphenyl]-3-sulfonic acid, 4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]-4’-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, disodium salt: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions, particularly in the synthesis of complex organic molecules.
Biology: Employed in biochemical assays and as a staining agent for the detection of specific biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as an anti-inflammatory and antimicrobial agent.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The azo group is known to undergo reduction in biological systems, leading to the formation of amines that can interact with various enzymes and receptors. The sulfonic acid and pyrimidinyl groups contribute to the compound’s solubility and ability to form stable complexes with metal ions, enhancing its reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,1’-Biphenyl]-4-sulfonic acid: Lacks the pyrazolyl azo and pyrimidinyl groups, resulting in different chemical properties and reactivity.
4-Amino-1,1’-biphenyl-3-sulfonic acid: Contains an amino group instead of the pyrazolyl azo group, leading to different biological activity.
2,5,6-Trichloro-4-pyrimidinamine: Lacks the biphenyl sulfonic acid and pyrazolyl azo groups, resulting in different applications and reactivity.
Uniqueness: : The unique combination of functional groups in [1,1’-Biphenyl]-3-sulfonic acid, 4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]-4’-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, disodium salt imparts distinct chemical properties and reactivity, making it valuable for specific applications in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
72139-23-2 |
|---|---|
Molekularformel |
C26H16Cl3N7Na2O7S2 |
Molekulargewicht |
754.9 g/mol |
IUPAC-Name |
disodium;2-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]-5-[4-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl]benzenesulfonate |
InChI |
InChI=1S/C26H18Cl3N7O7S2.2Na/c1-13-22(25(37)36(35-13)17-7-9-18(10-8-17)44(38,39)40)34-33-19-11-4-15(12-20(19)45(41,42)43)14-2-5-16(6-3-14)30-24-21(27)23(28)31-26(29)32-24;;/h2-12,22H,1H3,(H,30,31,32)(H,38,39,40)(H,41,42,43);;/q;2*+1/p-2 |
InChI-Schlüssel |
WSUXMBNHGJJTFJ-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=C(C=C2)C3=CC=C(C=C3)NC4=C(C(=NC(=N4)Cl)Cl)Cl)S(=O)(=O)[O-])C5=CC=C(C=C5)S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(1S,2R,4aR,8aS)-5-Hydroxy-1,2,4a,5-tetramethyldecahydronaphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B14478074.png)
silane](/img/structure/B14478089.png)










